Ethyl 3-Chloro-4-fluoro-5-nitrobenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-Chloro-4-fluoro-5-nitrobenzoate can be synthesized through a multi-step process involving the nitration of ethyl 3-chloro-4-fluorobenzoate . The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions . The reaction proceeds through electrophilic aromatic substitution, where the nitro group is introduced into the aromatic ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-Chloro-4-fluoro-5-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as ethyl 3-fluoro-4-nitrobenzoate when using a fluoride ion.
Reduction: The major product is ethyl 3-chloro-4-fluoro-5-aminobenzoate.
Oxidation: Products vary based on the specific oxidizing agent and conditions used.
Scientific Research Applications
Ethyl 3-Chloro-4-fluoro-5-nitrobenzoate is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-Chloro-4-fluoro-5-nitrobenzoate involves its interaction with specific molecular targets, depending on its application. For example, in biochemical assays, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent enzymatic activity . The pathways involved vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-Chloro-4-fluorobenzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Ethyl 3-Chloro-5-nitrobenzoate: Lacks the fluorine atom, which can affect its reactivity and interactions.
Ethyl 4-Fluoro-5-nitrobenzoate:
Uniqueness
Ethyl 3-Chloro-4-fluoro-5-nitrobenzoate is unique due to the presence of both the nitro and fluoro groups, which confer distinct reactivity and interaction profiles. This combination of functional groups makes it a versatile building block in organic synthesis and a valuable compound in various scientific research applications .
Properties
IUPAC Name |
ethyl 3-chloro-4-fluoro-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFNO4/c1-2-16-9(13)5-3-6(10)8(11)7(4-5)12(14)15/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPCPPWLJRMMRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Cl)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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